

An In-depth Technical Guide to Dichlormid (CAS 37764-25-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichlormid*

Cat. No.: *B166021*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

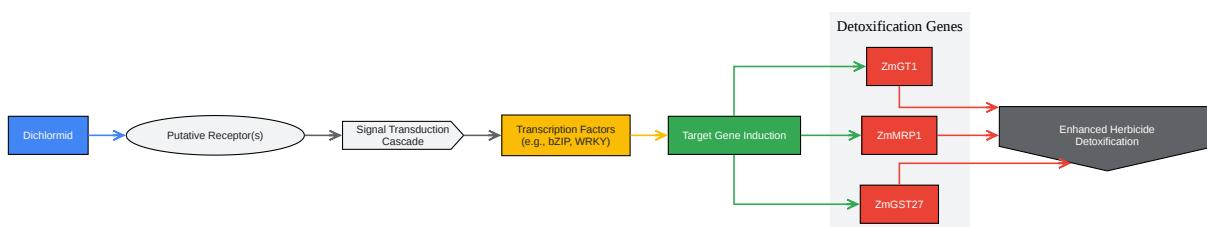
Dchlormid (CAS 37764-25-3) is a dichloroacetamide compound widely recognized for its role as a herbicide safener.^[1] Its primary agricultural application is to protect crops, particularly maize, from injury induced by thiocarbamate and chloroacetanilide herbicides.^{[2][3][4]}

Dchlormid achieves this by selectively enhancing the metabolic detoxification of herbicides in the crop plant, without compromising the herbicide's efficacy against target weed species.^[4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, metabolic pathways, synthesis, and toxicological profile of **dchlormid**, intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science, plant biology, and environmental chemistry.

Chemical and Physical Properties

Dchlormid, with the chemical name N,N-diallyl-2,2-dichloroacetamide, is a colorless to pale yellow viscous liquid.^[2] It is moderately soluble in water and miscible with several organic solvents.^{[4][5]}

Property	Value	Reference(s)
CAS Number	37764-25-3	[6]
Molecular Formula	C ₈ H ₁₁ Cl ₂ NO	[6]
Molar Mass	208.08 g/mol	[5]
Appearance	Colorless to pale yellow viscous liquid	[2]
Melting Point	5.0-6.5 °C	
Boiling Point	118 °C at 2 mmHg	[7]
Density	1.202 g/cm ³ at 20 °C	[4]
Water Solubility	~5 g/L at 20 °C	[2][5]
Vapor Pressure	6.0 x 10 ⁻³ mmHg at 25 °C	[4]
log K _{ow} (Octanol-Water Partition Coefficient)	1.84	[4]

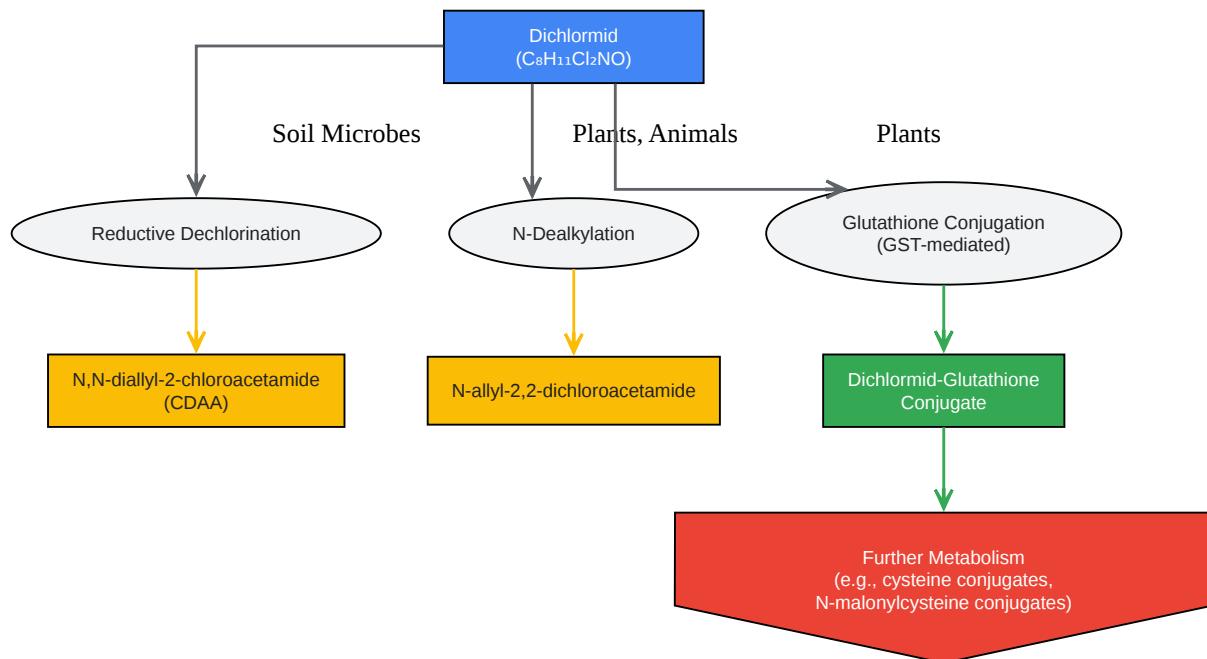

Mechanism of Action

The safening effect of **dichlormid** is primarily attributed to its ability to induce the expression of genes involved in the detoxification of xenobiotics in plants.[3][4] This mechanism enhances the plant's capacity to metabolize herbicides into non-toxic forms. The core of this mechanism involves the upregulation of specific enzymes, most notably Glutathione S-transferases (GSTs). [3][8]

GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic herbicide molecules, rendering them more water-soluble and less toxic.[8][9] These glutathione-herbicide conjugates are then sequestered into the vacuole or apoplast via ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein 1 (MRP1).[5][8] **Dichlormid** has been shown to upregulate the expression of key genes in this pathway in maize, including ZmGST27, ZmMRP1, and the glutathione transporter ZmGT1.[3][5][8]

Signaling Pathway

The precise signaling cascade initiated by **dichlormid** leading to gene induction is not fully elucidated but is an active area of research. It is understood that **dichlormid** acts as a signaling molecule that triggers a downstream transcriptional response.



[Click to download full resolution via product page](#)

Dichlormid-induced gene expression pathway for herbicide detoxification.

Metabolic Pathways

Dichlormid itself is metabolized in plants, animals, and the environment.[5][10] The primary metabolic routes involve dechlorination and N-dealkylation.[10] In plants, **dichlormid** can be conjugated with glutathione, entering a detoxification pathway similar to that of the herbicides it safens against.

[Click to download full resolution via product page](#)

Simplified metabolic pathways of **Dchlormid** in various systems.

Synthesis

Dchlormid is synthesized through the reaction of diallylamine with dichloroacetyl chloride.^[11] The reaction is typically carried out in the presence of an acid scavenger, such as sodium bicarbonate or a tertiary amine, to neutralize the hydrochloric acid byproduct.^[11]

Experimental Protocol: Synthesis of **Dchlormid**

- Reaction Setup: To a four-necked flask equipped with a reflux condenser, a constant pressure dropping funnel, a thermometer, and a magnetic stirrer, add 20 g of solid sodium bicarbonate, 80 mL of acetone, 0.04 g of a polymerization inhibitor, and 23.28 g (0.24 mol) of diallylamine.^[11]

- **Addition of Reactant:** Cool the mixture in an ice bath. While stirring, slowly add 19.26 mL (0.2 mol) of dichloroacetyl chloride dropwise, maintaining the temperature at 0 °C.[11]
- **Reaction:** After the addition is complete, continue stirring the reaction mixture at 0 °C for 2.5 hours.[11]
- **Workup:** Filter the reaction mixture through a Büchner funnel and wash the filter cake with acetone.[11] Transfer the filtrate to a separatory funnel.
- **Extraction and Purification:** Separate the organic phase and remove any residual water. Concentrate the organic phase under reduced pressure using a rotary evaporator to yield a pale yellow oily liquid, which is the **dichlormid** product.[11]

Experimental Protocols

7.1 Glutathione S-Transferase (GST) Activity Assay

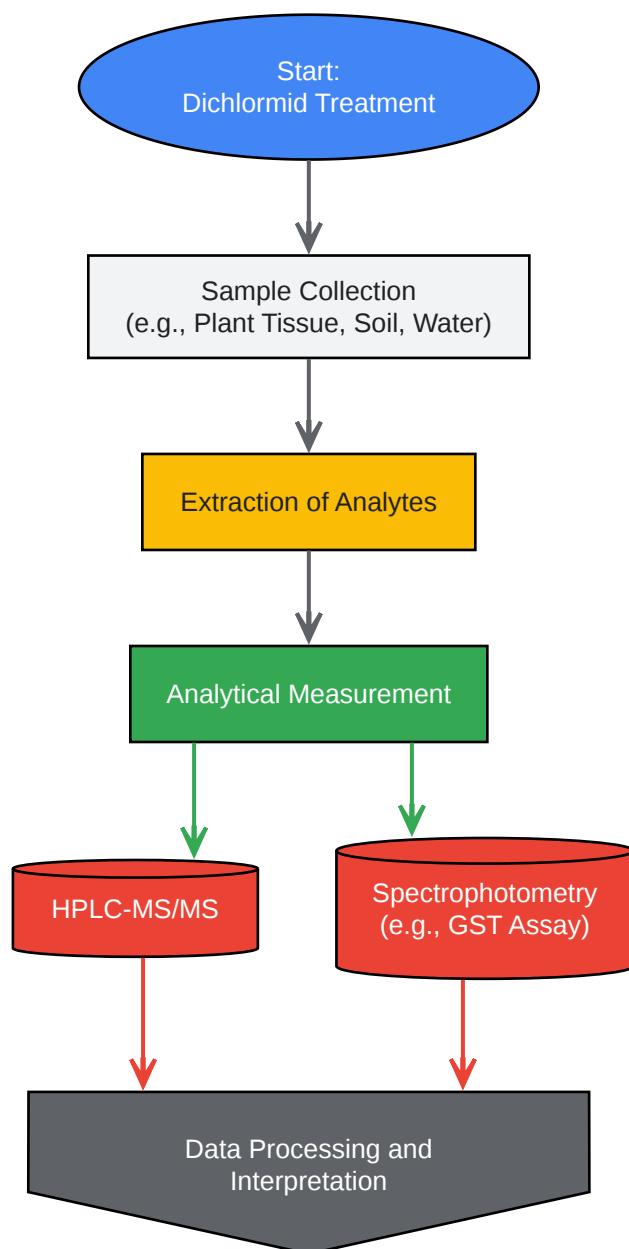
This protocol is adapted from standard spectrophotometric methods for measuring GST activity.[1][12][13]

- **Enzyme Extraction:** Homogenize plant tissue (e.g., maize seedlings treated with **dichlormid**) in an appropriate extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5) on ice. Centrifuge the homogenate at 14,000 x g for 10 minutes at 4 °C. The supernatant serves as the enzyme source.[14]
- **Reaction Mixture:** Prepare a 1 mL reaction cocktail containing:
 - 980 µL of 0.1 M potassium phosphate buffer (pH 6.5)[12]
 - 10 µL of 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol[12]
 - 10 µL of 100 mM reduced glutathione (GSH)[12]
- **Assay:**
 - Add 900 µL of the reaction cocktail to a 1.5 mL cuvette.
 - Incubate at 30 °C for 5 minutes in a spectrophotometer.[12]

- For the blank, add 100 μ L of extraction buffer and zero the spectrophotometer at 340 nm.
- To initiate the reaction, add 100 μ L of the enzyme extract to the sample cuvette, mix, and immediately start recording the increase in absorbance at 340 nm for 5 minutes.[12]
- Calculation: Calculate the rate of change in absorbance per minute ($\Delta A_{340}/\text{min}$) from the linear portion of the curve. GST activity is calculated using the molar extinction coefficient of the CDNB-glutathione conjugate ($9.6 \text{ mM}^{-1} \text{ cm}^{-1}$).[12][13]

7.2 Hydrolysis Study

This protocol is based on studies investigating the hydrolysis of dichloroacetamide safeners. [15][16]


- Sample Preparation: Prepare stock solutions of **dichlormid** in a water-miscible solvent like acetonitrile.
- Hydrolysis Conditions: In acid-washed amber glass vials, add the **dichlormid** stock solution to buffered solutions of different pH values (e.g., pH 4, 7, and 9) to a final concentration of 10 μM .[16][17] Conduct experiments at a constant temperature (e.g., $22 \pm 2^\circ\text{C}$).[16]
- Time-Course Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 42 days), collect aliquots from the vials.[16][17]
- Analysis: Analyze the concentration of **dichlormid** and any degradation products using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18]
- Data Analysis: Determine the hydrolysis rate constants (k) by plotting the natural logarithm of the **dichlormid** concentration versus time.

7.3 Microbial Biotransformation Study

This protocol is based on experiments examining the microbial degradation of **dichlormid**.[9][19]

- Microcosm Setup: In sterile amber glass vials, add 10 mL of nutrient media and 0.5 g of river sediment (as an inoculum source).[19]

- Spiking: Spike the microcosms with a stock solution of **dichlormid** to a desired final concentration.
- Incubation: Incubate the microcosms under aerobic conditions at a constant temperature in the dark.
- Sampling and Analysis: At various time points, sacrifice triplicate vials and extract the aqueous phase. Analyze the concentrations of **dichlormid** and its metabolites using LC-MS/MS.[19]
- Controls: Prepare sterile controls (without sediment) and autoclaved controls to differentiate between biotic and abiotic degradation.[19]

[Click to download full resolution via product page](#)

A general experimental workflow for studying **Dchlormid**.

Toxicology

The toxicological profile of **dchlormid** has been evaluated by regulatory agencies. It exhibits low to moderate acute toxicity depending on the route of exposure.[\[15\]](#) The liver is a target organ in subchronic and chronic toxicity studies in rats and dogs.[\[15\]](#)[\[20\]](#)

Study Type	Species	Endpoint	Value	Reference(s)
Acute Oral LD ₅₀	Rat (male)	2,816 mg/kg	[15]	
Acute Oral LD ₅₀	Rat (female)	2,146 mg/kg	[15]	
Acute Dermal LD ₅₀	Rat	>2,000 mg/kg	[15]	
Acute Inhalation LC ₅₀	Rat	>5.5 mg/L	[20]	
Chronic Toxicity	Rat	NOAEL	6.5 mg/kg/day (male), 7.5 mg/kg/day (female)	[2]
Chronic Toxicity	Rat	LOAEL	32.8 mg/kg/day (male), 37.1 mg/kg/day (female)	[2]
1-Year Study	Dog	NOAEL	5 mg/kg/day	
1-Year Study	Dog	LOAEL	20 mg/kg/day	
Developmental Toxicity	Rat	Maternal NOAEL	10 mg/kg/day	[2]
Developmental Toxicity	Rat	Developmental NOAEL	40 mg/kg/day	[2]
Developmental Toxicity	Rabbit	Maternal & Developmental NOAEL	30 mg/kg/day	[2]

NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level

Environmental Fate

Dichlormid can enter the environment through its application in agriculture. Its environmental fate is governed by processes such as hydrolysis, photolysis, and microbial degradation.

- Hydrolysis: **Dichlormid** is stable to hydrolysis at neutral pH but can undergo hydrolysis under acidic and basic conditions.[15][16]
- Photolysis: **Dichlormid** contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight.[4]
- Microbial Degradation: In soil and aquatic environments, **dichlormid** can be biotransformed by microorganisms.[6] A key transformation product is N,N-diallyl-2-chloroacetamide (CDAA), which is formed through reductive dechlorination.[6] This is significant as CDAA is a formerly used herbicide active ingredient.

Conclusion

Dichlormid is a crucial tool in modern agriculture, enabling the effective use of certain herbicides by enhancing crop tolerance. Its mechanism of action, centered on the induction of plant detoxification pathways, is a key area of study for improving crop protection strategies. Understanding its metabolic fate, both in crops and in the environment, is essential for assessing its efficacy and environmental impact. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this important agrochemical. Further research into the specific signaling pathways and the full range of its metabolic products will continue to refine our understanding and application of **dichlormid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Dichlormid - Wikipedia [en.wikipedia.org]
- 4. Dichlormid | C8H11Cl2NO | CID 37829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Co-Induction of a Glutathione-S-transferase, a Glutathione Transporter and an ABC Transporter in Maize by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ils.unc.edu [ils.unc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Colorimetric Assay for Specific Detection of Glutathione-S Transferase Activity Associated with DDT Resistance in Mosquitoes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 19. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 20. s3.amazonaws.com [s3.amazonaws.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dichlormid (CAS 37764-25-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166021#dichlormid-cas-number-37764-25-3-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com